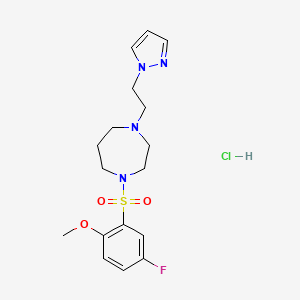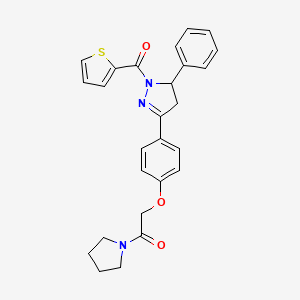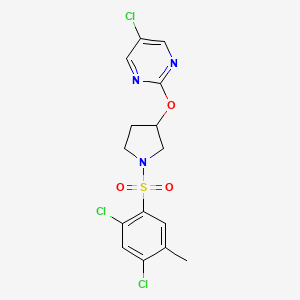
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine . The InChI code is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . More research is needed to provide a detailed molecular structure analysis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide.Physical And Chemical Properties Analysis
The physical form of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is solid . The molecular weight is 218.3 . More research is needed to provide a detailed physical and chemical properties analysis of this compound.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesis and evaluation of isoquinoline derivatives, specifically thiosemicarbazones, have shown significant antitumor activity. These compounds were tested for their antineoplastic activity in mice bearing L1210 leukemia, where certain derivatives displayed promising results in reducing tumor growth. For example, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone demonstrated optimum therapeutic effects, indicating the potential of isoquinoline derivatives in cancer treatment strategies (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthetic Methods and Spectral Characterization
The development of novel synthetic methods for isoquinoline and its derivatives has been a focus of research, providing essential insights into the structural and functional versatility of these compounds. One study outlined a convenient synthetic route for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone derivatives and their subsequent transformation into pyrimidine derivatives, expanding the chemical repertoire of isoquinoline-based molecules for further pharmacological evaluation (Zaki, Radwan, & El-Dean, 2017).
Oxidative Functionalization
Research into the metal-free oxidative functionalization of C(sp3)–H bonds of ketones and alcohols to synthesize isoquinolinonediones presents another dimension of isoquinoline derivatives' chemical diversity. This approach enables the development of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the potential of isoquinoline frameworks in creating complex molecules with varied biological activities (Zhu, Zhou, & Xia, 2016).
Transformations Under Cyclization Conditions
The study of N-(2-acylaryl)benzamides and their analogs under cyclization conditions to produce quinolin-4(1H)-ones revealed the chemical transformations that these compounds undergo. This research offers insights into the synthesis of complex quinoline derivatives, potentially useful in developing new therapeutic agents (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-7-8-14(11-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLXWUARBICEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)


![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)
![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2372778.png)


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
